ethyl 4-[1-(2-methylsulfanylbenzoyl)piperidin-3-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[1-(2-methylsulfanylbenzoyl)piperidin-3-yl]piperazine-1-carboxylate is a complex organic compound that features a piperidine and piperazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1-(2-methylsulfanylbenzoyl)piperidin-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction using 2-methylsulfanylbenzoyl chloride.
Formation of the Piperazine Ring: This involves the reaction of the intermediate with ethyl piperazine-1-carboxylate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(2-methylsulfanylbenzoyl)piperidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The piperazine and piperidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[1-(2-methylsulfanylbenzoyl)piperidin-3-yl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the interactions of piperidine and piperazine derivatives with biological targets.
Industrial Applications: It may be used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 4-[1-(2-methylsulfanylbenzoyl)piperidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperidine and piperazine rings are known to interact with neurotransmitter receptors, potentially modulating their activity. The benzoyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine-4-carboxylate and piperidine-3-carboxylate.
Piperazine Derivatives: Compounds like piperazine-1-carboxylate and piperazine-2-carboxylate.
Uniqueness
Ethyl 4-[1-(2-methylsulfanylbenzoyl)piperidin-3-yl]piperazine-1-carboxylate is unique due to the presence of both piperidine and piperazine rings, along with the benzoyl group. This combination of structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 4-[1-(2-methylsulfanylbenzoyl)piperidin-3-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-3-26-20(25)22-13-11-21(12-14-22)16-7-6-10-23(15-16)19(24)17-8-4-5-9-18(17)27-2/h4-5,8-9,16H,3,6-7,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKNJTIDGZBRER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCCN(C2)C(=O)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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